molecular formula C6H5BrN2O B1275101 2-Bromoisonicotinamide CAS No. 29840-73-1

2-Bromoisonicotinamide

Cat. No. B1275101
CAS RN: 29840-73-1
M. Wt: 201.02 g/mol
InChI Key: KCELTDZFDHPTBI-UHFFFAOYSA-N
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Description

2-Bromoisonicotinamide is a compound that is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, which can provide insights into the general chemistry of brominated organic molecules. These compounds are often used as intermediates in organic synthesis, particularly in the construction of complex molecules with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of brominated compounds can be achieved through various methods. For instance, an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles was reported using tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . Another study described the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which was analyzed using NMR, FT-IR spectroscopies, and high-resolution mass-spectrometry . These methods highlight the versatility of bromine in facilitating the formation of various organic structures under different reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite diverse, depending on the nature of the substituents and the reaction conditions. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined using single-crystal X-ray diffraction, revealing its crystalline form in the monoclinic system . This level of structural analysis is crucial for understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

Brominated compounds are known to participate in a variety of chemical reactions. The presence of a bromine atom can significantly influence the reactivity of a molecule, making it a valuable synthetic handle. For example, 2-bromo-3-aroyl-benzo[b]furans were synthesized and used in palladium-mediated couplings and direct nucleophilic substitutions, demonstrating the utility of the bromo group in facilitating diverse chemical transformations . Similarly, the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes involved a gold-catalyzed rearrangement of propargylic carboxylates, showcasing the role of bromine in regioselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom, which is relatively heavy and polarizable. This can affect the boiling point, density, and solubility of the compound. For instance, the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide involved a reaction at elevated temperature and purification by fractional vacuum sublimation, indicating the compound's volatility and the methods required for its isolation . The properties of these compounds are essential for their handling and application in further chemical reactions.

Scientific Research Applications

Oxidation Properties

2-Bromoisonicotinamide has been characterized and studied for its oxidation properties. N-Bromoisonicotinamide (NBIN), a derivative of 2-bromoisonicotinamide, is known for its stability and effectiveness as an oxidant. It is a low-cost, mild oxidant that can be prepared simply and efficiently, yielding high returns in a short period. NBIN's formal redox potential suggests its potential as an effective source of positive halogen, making it a valuable addition to the range of existing oxidants. This compound is also screened for antimicrobial activity against bacteria and fungi, indicating its utility in biochemical research and potential applications in medicine (Balasubramaniyan & Mathiyalagan, 2010).

Other Related Research

While not directly about 2-Bromoisonicotinamide, related compounds, such as bromocriptine, have been extensively researched. Bromocriptine is a sympatholytic D2-dopamine agonist used for treating type 2 diabetes. It is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system, resulting in reduced postmeal plasma glucose levels due to enhanced suppression of hepatic glucose production. This has implications for the broader field of diabetes treatment and understanding the role of dopamine in metabolic processes (DeFronzo, 2011).

Safety And Hazards

The safety data sheet for 2-Bromoisonicotinamide indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is also advised to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, and take precautionary measures against static discharge . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water/shower .

Relevant Papers

One relevant paper discusses the catalyzed oxidation kinetics of two alkanones (2-butanone and 2-pentanone) by N-bromoisonicotinamide in aqueous acetic acid medium . The reaction was found to be of first-order with respect to the oxidant and complex behavior was exhibited by enolic ketone and phosphotungustic acid .

properties

IUPAC Name

2-bromopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCELTDZFDHPTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405015
Record name 2-bromoisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoisonicotinamide

CAS RN

29840-73-1
Record name 2-bromoisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PW Ondachi, AH Castro, CW Luetje… - ACS chemical …, 2016 - ACS Publications
In this study, we report the synthesis, nAChR in vitro and in vivo pharmacological properties of 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues (5, 6a,b, and 7a,b), which …
Number of citations: 7 pubs.acs.org
BB Zhan, YH Liu, F Hu, BF Shi - Chemical Communications, 2016 - pubs.rsc.org
… Notably, 2-fluoroisonicotinamide 1s, 2-bromoisonicotinamide 1t, and 2-choloroisonicotinamide 1u reacted at the less sterically hindered 6-position. …
Number of citations: 74 pubs.rsc.org
T Kuramochi, A Kakefuda, H Yamada… - Bioorganic & medicinal …, 2005 - Elsevier
… To the mixture of 2-bromoisonicotinamide (9) (503 mg, 2.50 mmol) and THF (5 mL) was added borane THF complex (7.5 mL, 7.5 mmol) at 0 C. The mixture was stirred at 70 C for 4 h, …
Number of citations: 27 www.sciencedirect.com
Y Yamada, K Hiraga, K Tanaka - Journal of Porphyrins and …, 2015 - World Scientific
In this report, we have designed and synthesized a novel switching molecule whose fluorescence can be switched via dynamic conformational change between expanded and shrunk …
Number of citations: 2 www.worldscientific.com
DD Le - 2013 - search.proquest.com
Epigenetic regulation of gene expression is critical to development, cellular homeostasis, and disease pathology. One important factor of the epigenetic signaling system is chromatin …
Number of citations: 3 search.proquest.com
Y Zhang, J Gao, W Li, H Lee, BZ Lu… - The Journal of …, 2011 - ACS Publications
A one-pot process has been developed for the synthesis of 8-arylquinolines via Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki–Miyaura coupling with aryl …
Number of citations: 43 pubs.acs.org

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